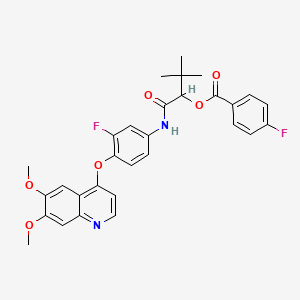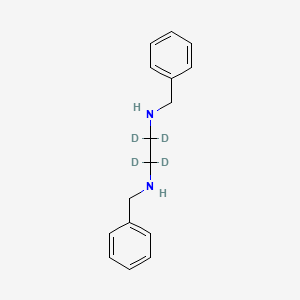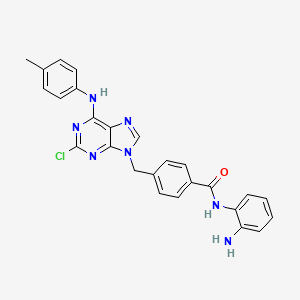
HDAC1/2 and CDK2-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HDAC1/2 and CDK2-IN-1, also known as compound 14d, is a potent dual inhibitor of histone deacetylase 1, histone deacetylase 2, and cyclin-dependent kinase 2. It exhibits significant antitumor activity by blocking the cell cycle and inducing apoptosis.
Méthodes De Préparation
The synthesis of HDAC1/2 and CDK2-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes the following steps:
Preparation of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds through reactions such as condensation, cyclization, and functional group transformations.
Formation of this compound: The intermediate compounds undergo further reactions, including coupling and deprotection, to form the final product. .
Analyse Des Réactions Chimiques
HDAC1/2 and CDK2-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: The reactions typically involve reagents such as oxidizing agents, reducing agents, and nucleophiles. .
Applications De Recherche Scientifique
HDAC1/2 and CDK2-IN-1 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool to study the inhibition of histone deacetylase and cyclin-dependent kinase activities. It helps in understanding the role of these enzymes in various biochemical processes.
Biology: In biological research, the compound is used to investigate the effects of histone deacetylase and cyclin-dependent kinase inhibition on cell cycle regulation, gene expression, and apoptosis.
Medicine: The compound has potential therapeutic applications in cancer treatment. It has shown promising results in preclinical studies for inhibiting tumor growth and inducing cancer cell death.
Industry: This compound can be used in the development of new drugs and therapeutic agents targeting histone deacetylase and cyclin-dependent kinase pathways
Mécanisme D'action
HDAC1/2 and CDK2-IN-1 exerts its effects by inhibiting the activities of histone deacetylase 1, histone deacetylase 2, and cyclin-dependent kinase 2. The inhibition of histone deacetylase leads to increased acetylation of histones, resulting in relaxed chromatin structure and altered gene expression. The inhibition of cyclin-dependent kinase 2 blocks the cell cycle progression, leading to cell cycle arrest and apoptosis. The compound targets specific molecular pathways involved in cell cycle regulation and gene expression .
Comparaison Avec Des Composés Similaires
HDAC1/2 and CDK2-IN-1 is unique due to its dual inhibitory activity against both histone deacetylase and cyclin-dependent kinase. Similar compounds include:
HDAC Inhibitors: Compounds such as vorinostat and romidepsin inhibit histone deacetylase activity but do not target cyclin-dependent kinase.
CDK Inhibitors: Compounds like roscovitine and flavopiridol inhibit cyclin-dependent kinase activity but do not target histone deacetylase.
Dual Inhibitors: Other dual inhibitors targeting both histone deacetylase and cyclin-dependent kinase are less common and may have different selectivity and potency profiles compared to this compound
Propriétés
Formule moléculaire |
C26H22ClN7O |
|---|---|
Poids moléculaire |
483.9 g/mol |
Nom IUPAC |
N-(2-aminophenyl)-4-[[2-chloro-6-(4-methylanilino)purin-9-yl]methyl]benzamide |
InChI |
InChI=1S/C26H22ClN7O/c1-16-6-12-19(13-7-16)30-23-22-24(33-26(27)32-23)34(15-29-22)14-17-8-10-18(11-9-17)25(35)31-21-5-3-2-4-20(21)28/h2-13,15H,14,28H2,1H3,(H,31,35)(H,30,32,33) |
Clé InChI |
XHELPOUKGPDRRH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)CC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


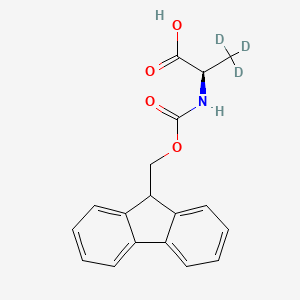
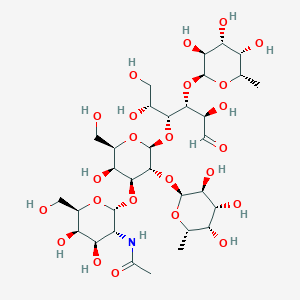
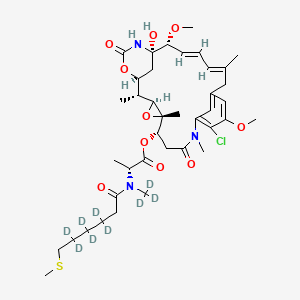
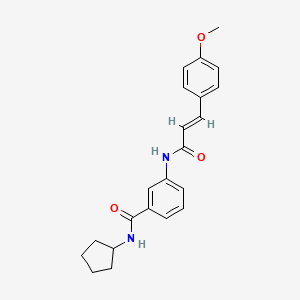

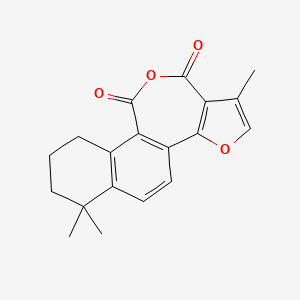
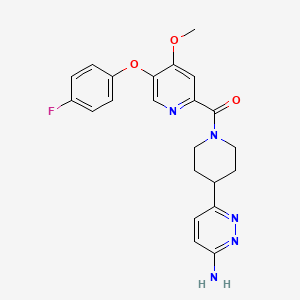
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12404529.png)

